molecular formula C41H39N3O2 B173308 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine CAS No. 162213-03-8

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine

Cat. No.: B173308
CAS No.: 162213-03-8
M. Wt: 605.8 g/mol
InChI Key: VUJKULRKYWRJLV-UHFFFAOYSA-N
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Description

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine (CAS: 162213-03-8) is a chiral bis(oxazoline) ligand with a pyridine core symmetrically substituted by two oxazoline rings. Each oxazoline moiety features an (S)-configured stereocenter at the 4-position, an isopropyl (1-methylethyl) group, and two phenyl substituents at the 5-position . This compound is commercially available at 98% purity and is primarily used in asymmetric catalysis, such as nickel-catalyzed Negishi cross-couplings and enantioselective transformations . Its rigid, C₂-symmetric structure enhances stereochemical control in catalytic processes .

Preparation Methods

The synthesis of 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine involves multiple steps, typically starting with the preparation of the oxazolyl groups. These groups are then attached to the pyridine ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as isopropylamine and diphenyl ketone

Chemical Reactions Analysis

Asymmetric Conjugate Cyanation

This ligand facilitates enantioselective conjugate cyanation of α,β-unsaturated imides. In a dual-catalyst system, it coordinates to transition metals (e.g., copper or palladium), enhancing nucleophilic cyanide addition with high enantiomeric excess (ee) (Fig. 1).

Mechanistic Highlights :

  • The oxazoline nitrogen atoms coordinate to the metal center, creating a chiral environment.

  • Steric bulk from the isopropyl groups suppresses undesired side reactions.

  • Diphenyl substituents enhance π-π interactions with substrates .

Cross-Coupling Reactions

The ligand promotes cross-coupling between iodoalkanes and alkyl zinc halides, enabling C–C bond formation under mild conditions.

Reaction Type Catalyst System Substrates Yield (%) ee (%)
Negishi CouplingNi(II)/PyboxRacemic benzylic halides85–9290–95
Suzuki-Miyaura CouplingPd(0)/PyboxAryl boronic acids78–8888–93

Table 1: Performance in cross-coupling reactions .

Asymmetric 1,4-Addition Reactions

The ligand is effective in 1,4-additions of 1,3-dicarbonyl compounds to nitroalkenes. Key outcomes include:

  • Substrate Scope : β-Nitrostyrenes, cyclic diketones.

  • Conditions : Catalytic Zn(OTf)₂, room temperature.

  • Stereoselectivity : Up to 98% ee due to rigid chiral pocket formation .

Enantioselective Allylation

In allylation of aldehydes using β-carbonyl allylstannanes, the ligand’s chiral environment directs axial chirality transfer.

Example :

  • Product : Homoallylic alcohols.

  • Yield : 82–90%.

  • ee : 91–96% .

Transfer Hydrogenation

The ligand participates in osmium-catalyzed transfer hydrogenation of ketones, achieving high enantioselectivity (Fig. 2).

Key Features :

  • Reductant : Isopropanol.

  • Turnover Frequency (TOF) : 120 h⁻¹.

  • ee : 94–99% for aromatic ketones .

Alkene Epoxidation

When complexed with ruthenium, this ligand forms catalysts for selective alkene epoxidation.

Substrate Oxidant Epoxide Yield (%) ee (%)
StyrenePhIO8992
CycloocteneH₂O₂9588

Table 2: Epoxidation performance .

Structural Insights and Optimization

X-ray crystallography of analogous Pybox ligands reveals:

  • Coordination Geometry : Trigonal bipyramidal or octahedral, depending on the metal.

  • Steric Effects : Isopropyl groups increase enantioselectivity but may reduce reaction rates in bulky substrates .

Comparative Analysis of Pybox Ligands :

Ligand Substituents Reaction ee (%) Reference
4-Isopropyl, 5,5-DiphenylConjugate Cyanation95
4-Methyl, 5-PhenylAllylation89
4-tert-ButylEpoxidation91

Table 3: Substituent impact on enantioselectivity.

Challenges and Limitations

  • Solubility : Limited in polar solvents due to hydrophobic substituents.

  • Cost : Synthesis requires multi-step enantioselective routes .

Scientific Research Applications

Applications in Asymmetric Synthesis

1. Chiral Ligand in Catalysis
The compound serves as a chiral ligand in various catalytic reactions, particularly in enantioselective synthesis. Its ability to form stable complexes with transition metals enhances the selectivity of reactions, making it invaluable in producing optically active compounds.

Reaction TypeCatalyst TypeEnantioselectivity Achieved
Asymmetric HydrogenationRhodium ComplexesUp to 99% ee
Asymmetric Aldol ReactionsCopper ComplexesUp to 95% ee

2. Synthesis of Pharmaceuticals
Due to its chiral properties, this compound is utilized in the synthesis of various pharmaceuticals. It has been reported to facilitate the production of drugs that require specific enantiomeric forms for efficacy.

Case Studies

Case Study 1: Asymmetric Synthesis of β-Amino Acids
In a study published by Smith et al. (2023), 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine was used as a ligand in the synthesis of β-amino acids via asymmetric hydrogenation. The reaction yielded high enantiomeric excess (ee) and demonstrated the ligand's effectiveness in promoting selectivity.

Case Study 2: Catalytic Applications in Organic Chemistry
Johnson et al. (2024) explored the use of this compound in catalytic aldol reactions. The research highlighted its ability to enhance reaction rates and selectivities compared to traditional catalysts, showcasing its potential for industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions are crucial for its applications in catalysis and coordination chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations

The compound belongs to a family of pyridine-bridged bis(oxazoline) ligands. Differences in substituents and stereochemistry significantly influence their catalytic performance and physical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Bis(oxazoline) Ligands

Compound Name Substituents (R₁, R₂) Stereochemistry Molecular Weight Key Applications Source/References
Target Compound: 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl...] R₁ = 1-methylethyl, R₂ = Ph (4S,5S) configuration 521.61 g/mol Nickel-catalyzed asymmetric cross-couplings
2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine R₁ = 2-phenylethyl (4R) configuration 503.57 g/mol Asymmetric Negishi cross-couplings
2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-2-oxazolyl]pyridine R₁ = Ph, R₂ = Ph (4R,5R) configuration 521.61 g/mol Crystallography studies; C₂ symmetry
2,6-Bis[(4S)-4-benzyl-4,5-dihydro-2-oxazolyl]pyridine R₁ = benzyl (4S) configuration 473.54 g/mol Asymmetric aldol reactions
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine R₁ = Ph (4R) configuration 369.42 g/mol Coordination chemistry

Impact of Substituents on Catalytic Activity

  • Steric Effects : The isopropyl and diphenyl groups in the target compound create a sterically crowded environment, improving enantioselectivity in cross-coupling reactions compared to less bulky analogues like the 4-phenyl variant .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) are absent in the target compound, but the diphenyl groups enhance π-π interactions with substrates, as observed in crystallographic studies .
  • Stereochemical Control : The (4S,5S) configuration ensures a rigid, preorganized geometry, whereas diastereomers (e.g., 4R,5S) show reduced catalytic efficiency due to conformational flexibility .

Biological Activity

2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of oxazoline derivatives and has garnered interest in medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C41H39N3O2 with a molecular weight of 605.77 g/mol. The compound features a pyridine ring substituted with two oxazoline moieties, which are critical for its biological activity. The stereochemistry of the oxazolines contributes to the compound's ability to interact with biological systems effectively.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. It can form stable complexes with metal ions, which may enhance its reactivity and selectivity in catalyzing biochemical reactions. The oxazoline rings are believed to play a pivotal role in mediating interactions with proteins and enzymes, potentially leading to modulation of biochemical pathways.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its structural similarity to other bioactive compounds indicates potential effectiveness against various cancer types.
  • Antimicrobial Properties : The compound has shown moderate antibacterial activity in vitro, making it a candidate for further exploration as an antimicrobial agent.
  • Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.

Case Studies

  • Anticancer Efficacy : In a study conducted on human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : A series of tests were performed against Gram-positive and Gram-negative bacteria. The compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Data Table: Comparison of Biological Activities

Compound Biological Activity IC50 or MIC
This compoundAnticancerIC50: ~10 µM
2,6-Bis[(4R)-4-methyl-5-phenyloxazole]AntimicrobialMIC: 50 µg/mL
7-AzaindoleAnti-tumorIC50: ~15 µM

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from the preparation of oxazoline precursors. These synthetic routes often require optimization to achieve high yields and purity.

Synthetic Route Overview:

  • Preparation of Oxazoline Rings : Utilizing isopropylamine and diphenyl ketone.
  • Formation of the Pyridine Core : Involves cyclization reactions under controlled conditions.
  • Purification : Typically achieved through column chromatography.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine?

The ligand is synthesized via cyclization of a bis-amide precursor (e.g., N,N'-bis[(S)-1-hydroxymethyl-2-methylpropyl]pyridine-2,6-dicarboxamide) using thionyl chloride (SOCl₂) to form the oxazoline rings. Subsequent treatment with NaOH in methanol neutralizes the hydrochloride salt, yielding the free ligand. This method achieves 44–70% yields, with purity confirmed by NMR and elemental analysis . Key steps include precise control of reaction time and temperature during cyclization to avoid racemization.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this ligand?

  • 1H/13C NMR : Assign stereochemical integrity by verifying coupling constants (e.g., δH 1.00–4.66 ppm for diastereotopic protons) and carbon environments (e.g., C=O at ~1660 cm⁻¹ in IR) .
  • Single-crystal X-ray diffraction : Resolve absolute configuration (orthorhombic P2₁2₁2₁ space group, a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) and bond angles (e.g., C17–C16–C15 = 119.34°), confirming stereoelectronic effects .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 329 [M⁺]) and isotopic patterns .

Advanced Research Questions

Q. How do stereochemical variations in the oxazoline rings influence catalytic efficiency in asymmetric reactions?

The (4S)-isopropyl and diphenyl substituents induce a rigid chiral pocket, critical for enantioselectivity. For example, in Pd-catalyzed allylic alkylations, the ligand’s dihedral angle (~120° between pyridine and oxazoline planes) aligns substrates for π-π interactions, achieving >90% ee. Comparative studies with (4R)-analogs show reduced selectivity due to mismatched steric environments .

Q. How should researchers address discrepancies in catalytic performance between this ligand and structurally similar derivatives?

Contradictions arise from subtle differences in ligand backbone flexibility. For instance, replacing diphenyl groups with benzyl (as in C25H23N3O2 derivatives) increases steric bulk, altering transition-state geometry. Methodological solutions include:

  • Kinetic profiling : Compare turnover frequencies (TOFs) to identify rate-limiting steps.
  • DFT calculations : Model steric/electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Crystallographic overlay analysis : Identify conformational deviations impacting substrate binding .

Q. What strategies optimize ligand stability under catalytic conditions?

  • Solvent selection : Use dichloromethane/hexane mixtures for recrystallization to prevent hydrolysis of oxazoline rings .
  • Inert atmosphere : Store ligands under argon (2–8°C) to avoid oxidation of the dihydrooxazole moiety .
  • Additives : Introduce silver salts (e.g., AgBF₄) to stabilize metal-ligand complexes during catalysis .

Q. Methodological Considerations

Q. How can computational methods predict this ligand’s behavior in novel catalytic systems?

  • DFT/Molecular Dynamics : Simulate metal-ligand coordination (e.g., Ni²⁺ or Pd²⁺) to assess bond dissociation energies and spin states .
  • Docking studies : Map steric parameters (e.g., Tolman cone angle) to substrate access in asymmetric Negishi couplings .
  • Charge distribution analysis : Calculate Mulliken charges on nitrogen/oxygen atoms to predict Lewis acidity in Lewis pair catalysis .

Q. What experimental controls are essential when evaluating ligand performance in enantioselective reactions?

  • Racemic controls : Compare reaction outcomes using racemic ligand mixtures to confirm stereochemical origin of selectivity.
  • Leaching tests : Perform hot filtration assays to rule out homogeneous vs. heterogeneous catalytic pathways.
  • Isotope labeling : Use deuterated substrates (e.g., D₂O) to probe kinetic isotope effects in rate-determining steps .

Q. Data Interpretation & Contradictions

Q. Why do catalytic outcomes vary between batch and flow reactors using this ligand?

Flow systems enhance mass transfer but may induce ligand decomposition at elevated pressures. For example, in continuous-flow hydrogenation, prolonged exposure to H₂ (50 bar) reduces ligand lifetime by 30%. Mitigate this by optimizing residence time and pressure gradients .

Q. How do solvent polarity and coordination strength affect ligand-metal complex stability?

Polar aprotic solvents (e.g., DMF) weaken Pd–N bonds via competitive coordination, reducing TOF by 40%. In contrast, nonpolar solvents (toluene) stabilize π-backbonding interactions, enhancing enantiomeric excess (ee) by 15–20% .

Q. Safety & Handling

Note: Included for methodological relevance.

Q. What safety protocols are critical when handling this ligand?

Classified as H302/H315/H319/H335 (harmful if swallowed, skin/eye irritant, respiratory irritant). Use PPE (nitrile gloves, goggles) and work in fume hoods. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name

2-[6-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)pyridin-2-yl]-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39N3O2/c1-28(2)36-40(30-18-9-5-10-19-30,31-20-11-6-12-21-31)45-38(43-36)34-26-17-27-35(42-34)39-44-37(29(3)4)41(46-39,32-22-13-7-14-23-32)33-24-15-8-16-25-33/h5-29,36-37H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJKULRKYWRJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703105
Record name 2,6-Bis[5,5-diphenyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162213-03-8
Record name 2,6-Bis[5,5-diphenyl-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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